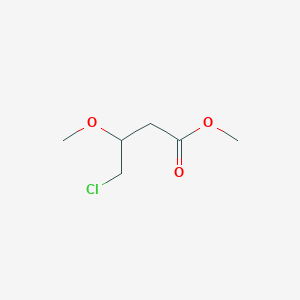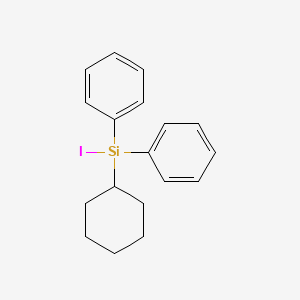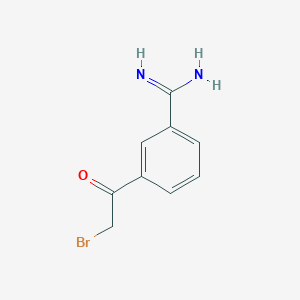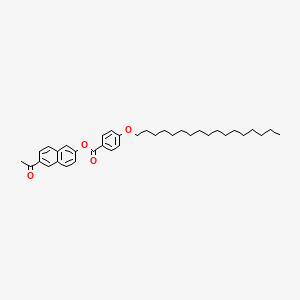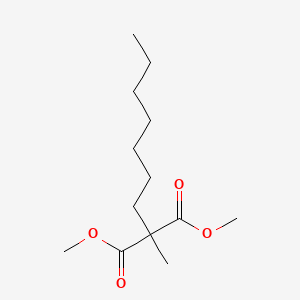![molecular formula C20H26N4O2 B14346614 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 91921-23-2](/img/structure/B14346614.png)
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors. This compound’s unique structure, featuring a benzo-fused pteridine core with dipentyl substituents, makes it an interesting subject for chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminobenzoic acid with pentylamine in the presence of a dehydrating agent, followed by cyclization to form the pteridine core. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pteridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce dihydropteridine compounds.
科学的研究の応用
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cells.
類似化合物との比較
Similar Compounds
Pteridine-2,4-dione: Lacks the dipentyl substituents but shares the core structure.
6-Substituted Pteridine-2,4,7(1H,3H,8H)-triones: Known for their diuretic effects.
Pyrimido[5,4-g]pteridine derivatives: Studied for their antitumor activity.
Uniqueness
1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific dipentyl substituents, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other pteridine derivatives and may contribute to its unique pharmacological properties.
特性
CAS番号 |
91921-23-2 |
|---|---|
分子式 |
C20H26N4O2 |
分子量 |
354.4 g/mol |
IUPAC名 |
1,3-dipentylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C20H26N4O2/c1-3-5-9-13-23-18-17(21-15-11-7-8-12-16(15)22-18)19(25)24(20(23)26)14-10-6-4-2/h7-8,11-12H,3-6,9-10,13-14H2,1-2H3 |
InChIキー |
AFVMQJQLVIPCST-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C2=NC3=CC=CC=C3N=C2C(=O)N(C1=O)CCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



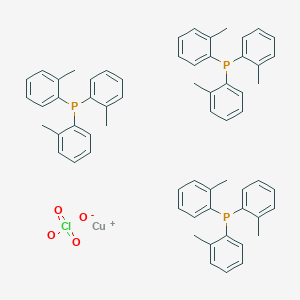

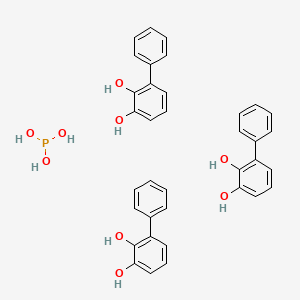
![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)

